Cobalt(II) bromide hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

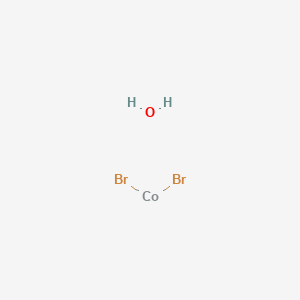

Cobalt(II) bromide hydrate is an inorganic compound with the chemical formula CoBr₂·xH₂O. It is a hydrated form of cobalt(II) bromide, which appears as red-purple crystals in its hexahydrate form. This compound is known for its solubility in water and its use primarily as a catalyst in various chemical processes .

Vorbereitungsmethoden

Cobalt(II) bromide hydrate can be synthesized through the reaction of cobalt hydroxide with hydrobromic acid. The reaction is as follows:

Co(OH)2+2HBr→CoBr2⋅6H2O

This reaction produces cobalt(II) bromide hexahydrate. Further heating of the hexahydrate at 100°C results in the formation of the dihydrate, and at 130°C, the anhydrous form is obtained .

Analyse Chemischer Reaktionen

Cobalt(II) bromide hydrate undergoes various chemical reactions, including:

Oxidation: At higher temperatures, cobalt(II) bromide reacts with oxygen to form cobalt(II,III) oxide and bromine vapor.

Coordination Reactions: It reacts with ammonia to form coordination compounds such as bromopentaamminecobalt(III) bromide.

Catalytic Reactions: It acts as a catalyst in organic synthesis, facilitating C-metal, C-heteroatom, and C-C bond formations, as well as cyclizations, polymerizations, oxidations, reductions, and carbonylations.

Wissenschaftliche Forschungsanwendungen

Cobalt(II) bromide hydrate is widely used in scientific research and industrial applications:

Biology and Medicine: While specific biological and medicinal applications are less common, its role as a catalyst in chemical reactions can indirectly support biological research.

Wirkmechanismus

The mechanism by which cobalt(II) bromide hydrate exerts its effects primarily involves its role as a catalyst. It facilitates various chemical reactions by lowering the activation energy and providing an alternative reaction pathway. The molecular targets and pathways involved depend on the specific reaction it catalyzes. For example, in arylzincation reactions, it interacts with arylzinc iodide and lithium chloride complexes to form the desired products .

Vergleich Mit ähnlichen Verbindungen

Cobalt(II) bromide hydrate can be compared with other similar compounds such as:

Cobalt(II) chloride (CoCl₂): Similar in structure and catalytic properties but differs in the halide component.

Cobalt(II) iodide (CoI₂): Another halide of cobalt with similar properties but different reactivity due to the larger iodide ion.

Nickel(II) bromide (NiBr₂): Shares similar catalytic applications but involves nickel instead of cobalt, leading to different catalytic efficiencies and reaction conditions.

This compound stands out due to its specific solubility properties and its effectiveness as a catalyst in a wide range of organic synthesis reactions.

Eigenschaften

IUPAC Name |

dibromocobalt;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Co.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTZAWYGLXXRSO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Co](Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CoH2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583555 |

Source

|

| Record name | Dibromocobalt--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85017-77-2 |

Source

|

| Record name | Dibromocobalt--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)

![7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1590986.png)

![3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1591000.png)